molecular formula C16H19NO4 B11837663 (S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate

(S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate

Cat. No.: B11837663
M. Wt: 289.33 g/mol
InChI Key: WIQVHGPYLAPXQM-ZDUSSCGKSA-N
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Description

(S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic ring system. The benzyl and methyl groups are then introduced through alkylation reactions using appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as cyclization, alkylation, and esterification, followed by purification techniques like crystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, sulfonates

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate involves its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate
  • 6-Benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
  • Methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Comparison: Compared to similar compounds, (S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The spirocyclic structure is a common feature among these compounds, contributing to their stability and potential as bioactive molecules.

This detailed overview provides a comprehensive understanding of (S)-5-Benzyl 6-methyl 5-azaspiro[24]heptane-5,6-dicarboxylate, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

5-O-benzyl 6-O-methyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate

InChI

InChI=1S/C16H19NO4/c1-20-14(18)13-9-16(7-8-16)11-17(13)15(19)21-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m0/s1

InChI Key

WIQVHGPYLAPXQM-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2(CC2)CN1C(=O)OCC3=CC=CC=C3

Canonical SMILES

COC(=O)C1CC2(CC2)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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